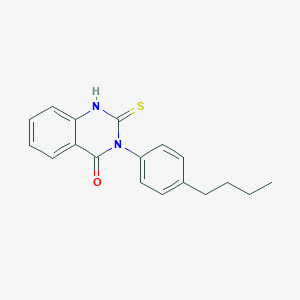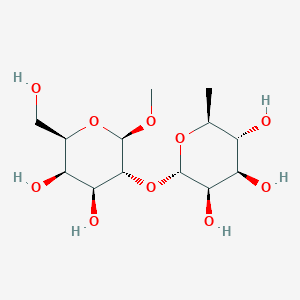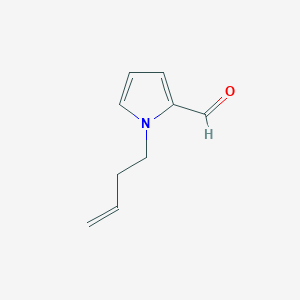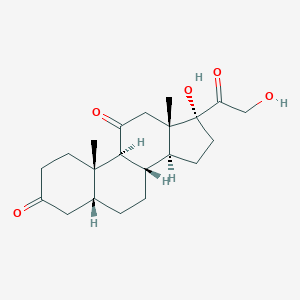
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one, also known as BMQ, is a quinazoline derivative that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound has been found to possess various pharmacological properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one is not fully understood. However, research suggests that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exerts its pharmacological effects through multiple pathways, including the inhibition of protein kinase C and the activation of the AMP-activated protein kinase pathway.
Biochemical and Physiological Effects:
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been shown to possess antioxidant activity and to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation is that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one. One area of interest is the development of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one and to determine its potential use in treating other diseases, such as neurodegenerative disorders. Finally, research is needed to investigate the safety and efficacy of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one in clinical trials.
Synthesis Methods
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with butylamine, followed by the reduction of the resulting nitro compound and subsequent cyclization with thiosemicarbazide. The final product is obtained through the oxidation of the intermediate compound.
Scientific Research Applications
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been studied for its potential use in treating various diseases, including cancer, inflammation, and diabetes. Research has shown that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exhibits anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has also been studied for its potential use in treating diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
properties
CAS RN |
133032-36-7 |
|---|---|
Product Name |
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one |
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(4-butylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-6-13-9-11-14(12-10-13)20-17(21)15-7-4-5-8-16(15)19-18(20)22/h4-5,7-12H,2-3,6H2,1H3,(H,19,22) |
InChI Key |
RZSFOZHOBTVXQA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
synonyms |
3-(4-Butylphenyl)-2-Mercaptoquinazolin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)




